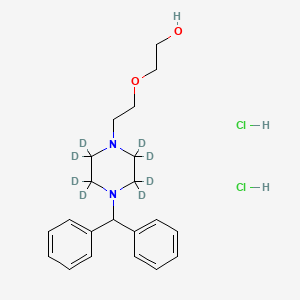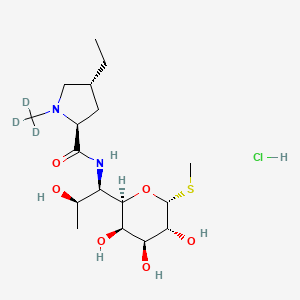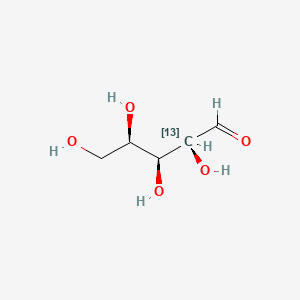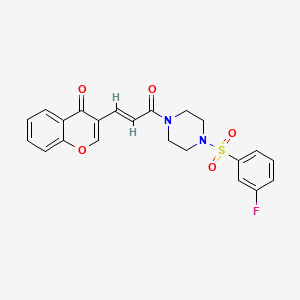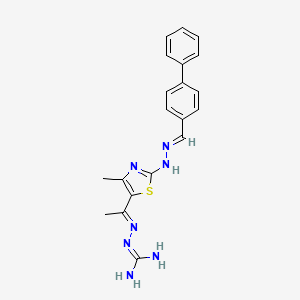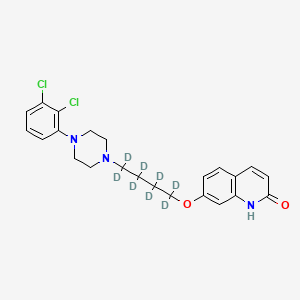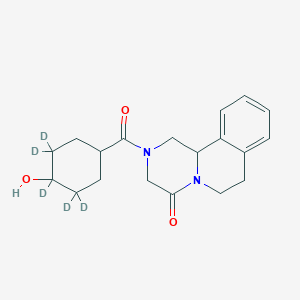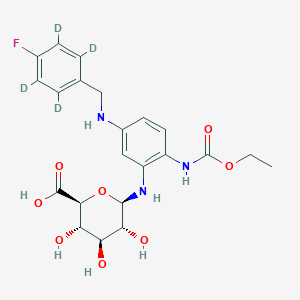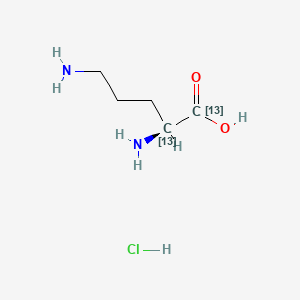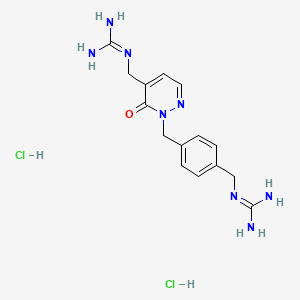
Penicolinate A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penicolinate A is a derivative of picolinic acid, a compound known for its diverse biological activities. It is produced by the endophytic fungus Penicillium species BCC16054
Preparation Methods
Synthetic Routes and Reaction Conditions: Penicolinate A can be synthesized using the Sonogashira coupling reaction as a key step . This reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions typically include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves fermentation of the Penicillium species BCC16054 under controlled conditions to produce the compound . The fermentation broth is then subjected to extraction and purification processes to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Penicolinate A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Penicolinate A has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.
Medicine: Its biological activities suggest potential therapeutic applications, particularly in the treatment of malaria and tuberculosis.
Industry: It can be used in the development of new antimicrobial agents and other bioactive materials.
Mechanism of Action
Penicolinate A exerts its effects through various molecular targets and pathways. Its antimalarial activity is attributed to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . Similarly, its antitubercular activity is due to its inhibitory effects on Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The exact molecular targets and pathways involved in these activities are still under investigation.
Comparison with Similar Compounds
- Penicolinate C
- Penicolinate D
Properties
Molecular Formula |
C24H32N2O4 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
methyl 5-[10-(6-methoxycarbonylpyridin-3-yl)decyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C24H32N2O4/c1-29-23(27)21-15-13-19(17-25-21)11-9-7-5-3-4-6-8-10-12-20-14-16-22(26-18-20)24(28)30-2/h13-18H,3-12H2,1-2H3 |
InChI Key |
KQNPVQGFUTVYPP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)CCCCCCCCCCC2=CN=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



